molecular formula C3H7NO2S B559558 DL-Cysteine CAS No. 3374-22-9

DL-Cysteine

Cat. No.: B559558
CAS No.: 3374-22-9
M. Wt: 121.16 g/mol
InChI Key: XUJNEKJLAYXESH-REOHCLBHSA-N
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Description

DL-Cysteine is a sulfur-containing amino acid with the molecular formula C₃H₇NO₂S. It is a racemic mixture of D-Cysteine and L-Cysteine, meaning it contains equal amounts of both enantiomers. This compound is known for its role in various biological processes and its presence in many proteins. The thiol group (-SH) in this compound makes it highly reactive and capable of forming disulfide bonds, which are crucial for protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Cysteine can be synthesized through several methods. One common synthetic route involves the conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to this compound. This process includes three main steps:

    Enzymatic racemization: of D-ATC to L-ATC.

    Ring-opening reaction: of L-ATC to N-carbamoyl-L-cysteine (L-NCC).

    Hydrolysis: of L-NCC to L-Cysteine

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of proteins, such as keratin from animal hair or feathers. This method, however, has environmental drawbacks due to the use of large amounts of hydrochloric acid and the generation of unpleasant odors and wastewater . To address these issues, biotechnological approaches have been developed, including microbial fermentation using genetically engineered strains of Escherichia coli and Corynebacterium glutamicum .

Chemical Reactions Analysis

Types of Reactions

DL-Cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form cystine, a dimer linked by a disulfide bond.

    Reduction: Cystine can be reduced back to this compound.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) can oxidize this compound to cystine.

    Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol can reduce cystine to this compound.

    Substitution: Alkyl halides can react with the thiol group to form thioethers.

Major Products

    Oxidation: Cystine.

    Reduction: this compound.

    Substitution: Thioethers.

Scientific Research Applications

DL-Cysteine has numerous applications in scientific research:

Mechanism of Action

DL-Cysteine exerts its effects primarily through its thiol group. This group can undergo redox reactions, contributing to the antioxidant properties of this compound. In biological systems, this compound is a precursor for glutathione, a critical antioxidant that protects cells from oxidative stress. Additionally, this compound can form disulfide bonds, which are essential for the structural integrity of many proteins .

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: The L-enantiomer of cysteine, commonly found in proteins.

    D-Cysteine: The D-enantiomer, less common in nature but found in some bacterial cell walls.

    Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.

Uniqueness

DL-Cysteine is unique because it is a racemic mixture, containing both D- and L-forms of cysteine. This property allows it to participate in a broader range of biological and chemical processes compared to its individual enantiomers. The presence of both enantiomers can also influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid
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InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
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InChI Key

XUJNEKJLAYXESH-REOHCLBHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
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Isomeric SMILES

C([C@@H](C(=O)O)N)S
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Molecular Formula

C3H7NO2S
Record name cysteine
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Related CAS

62488-11-3, 7048-04-6 (Hydrochloride)
Record name Poly-L-cysteine
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Record name Cysteine [INN]
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DSSTOX Substance ID

DTXSID8022876
Record name L-Cysteine
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Molecular Weight

121.16 g/mol
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Physical Description

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma
Record name Cysteine
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Record name L-Cysteine
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Solubility

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol)
Record name Cysteine
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Record name CYSTEINE
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Record name L-Cysteine
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Vapor Pressure

0.00000207 [mmHg]
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Mechanism of Action

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers).
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Color/Form

Colorless crystals, White crystals

CAS No.

52-90-4
Record name L-(+)-Cysteine
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Record name CYSTEINE
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Melting Point

260 °C decomposes, 220 °C
Record name Cysteine
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Record name L-Cysteine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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